8-Prenyldaidzein

Description

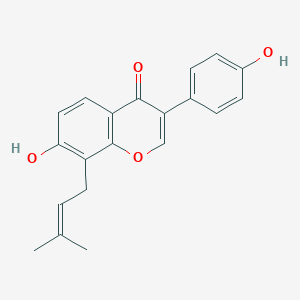

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-12(2)3-8-15-18(22)10-9-16-19(23)17(11-24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-11,21-22H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKCBBHHFITUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources and Isolation of 8-Prenyldaidzein

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Prenyldaidzein, a prenylated isoflavone, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, estrogenic, neuroprotective, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the Fabaceae family. The concentration and presence of this compound can vary depending on the plant part, geographical location, and environmental conditions.

Primary Natural Sources

The most well-documented natural sources of this compound include:

-

Erythrina fusca : This tropical tree species, commonly known as the purple coraltree, has been shown to contain this compound in its stem bark.[1]

-

Bituminaria bituminosa : Also known as Arabian pea or pitch trefoil, this perennial herb contains this compound in its leaves and aerial parts.[2][3][4][5]

-

Germinated Soybean (Glycine max) : While regular soybeans are a primary source of the parent compound daidzein, the germination process can lead to the production of this compound.[6]

Quantitative Data on this compound Content

Currently, there is limited publicly available quantitative data on the specific concentration of this compound in its natural sources. The yield of isoflavones, including this compound, is influenced by various factors such as the extraction method, solvent selection, and the specific cultivar or ecotype of the plant. Further research is required to establish standardized quantitative profiles of this compound in these plant materials.

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The following sections outline general and specific protocols that can be adapted for the efficient isolation and purification of this compound.

General Extraction and Fractionation Workflow

A general workflow for the extraction and fractionation of this compound from plant material is depicted below.

Detailed Experimental Protocol: Isolation from Bituminaria bituminosa Leaves

This protocol is adapted from methodologies described for the isolation of prenylated flavonoids from Bituminaria species.[5]

1. Plant Material Preparation:

-

Collect fresh leaves of Bituminaria bituminosa.

-

Air-dry the leaves in a well-ventilated area, protected from direct sunlight.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered leaves in dichloromethane at room temperature for 48 hours.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.

3. Fractionation:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2 v/v) and UV visualization.

4. Purification:

-

Combine fractions showing the presence of the target compound (based on TLC comparison with a standard, if available).

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column.

-

Use a mobile phase gradient of acetonitrile and water to achieve separation.

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Analytical Methods for Quantification

High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) or a mass spectrometer (MS) is the most common and reliable method for the quantification of this compound in plant extracts.

Table 1: HPLC Parameters for Isoflavone Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (often with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 254 nm or MS in selected ion monitoring (SIM) mode |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, which are mediated through its interaction with various cellular signaling pathways.

Anti-Inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by modulating key inflammatory signaling pathways.

Estrogenic and Anti-Cancer Activity

This compound displays estrogenic activity by binding to estrogen receptors (ERs), which can influence the growth of hormone-dependent cancers.

Neuroprotective Activity

Emerging evidence suggests that this compound may exert neuroprotective effects, potentially through the modulation of neuroinflammatory pathways.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities. This guide has provided an overview of its primary natural sources and detailed methodologies for its isolation and purification. The elucidation of its mechanisms of action on various signaling pathways underscores its potential for the development of novel therapeutic agents. Further research is warranted to fully explore its pharmacological potential, establish standardized quantification methods, and optimize isolation protocols for large-scale production.

References

- 1. researchgate.net [researchgate.net]

- 2. 8-Prenylnaringenin, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Estrogen Receptor (ER) Subtype Selectivity Identifies 8-Prenylapigenin as an ERβ Agonist from Glycyrrhiza inflata and Highlights the Importance of Chemical and Biological Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New cytotoxic prenylated isoflavonoids from Bituminaria morisiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activity of 8-Prenyldaidzein

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the biological activities of 8-Prenyldaidzein, a prenylated isoflavonoid. The information presented herein is curated from recent scientific literature to support research and development efforts.

Anti-inflammatory Activity

This compound (8-PD) has demonstrated more potent anti-inflammatory effects compared to its parent compound, daidzein. Its mechanism of action involves the modulation of key inflammatory signaling pathways.[1][2]

Mechanism of Action

8-PD represses the activation of nuclear factor kappa B (NF-κB), a critical transcription factor in the inflammatory response.[1] This inhibition is associated with the reduced activation of upstream kinases, including ERK1/2, JNK, and p38 MAPK, and the suppression of mitogen- and stress-activated kinase 1 (MSK1) phosphorylation.[1] Notably, the protein levels of IκB, an inhibitor of NF-κB, remain unaltered, suggesting a mechanism independent of IκB degradation.[1]

In ex vivo studies using adipose tissues from mice on a high-fat diet, 8-PD significantly inhibited the secretion of the pro-inflammatory chemokine C-C motif chemokine ligand 2 (CCL2), indicating its potential to regulate macrophage activation in obesity-related inflammation.[1]

// Edges LPS -> TLR4 [label="Activates"]; TLR4 -> MAPK_p [label="Phosphorylates"]; MAPK_p -> MSK1 [label="Phosphorylates"]; MSK1 -> NFkB_complex [label="Leads to activation"]; NFkB_complex -> NFkB [label="Releases"]; NFkB -> Inflammatory_Genes [label="Induces Transcription"]; Prenyldaidzein -> MAPK_p [label="Inhibits\nPhosphorylation", arrowhead=tee];

// Graph layout adjustments {rank=same; LPS; TLR4;} {rank=same; MAPK_p; NFkB_complex;} {rank=same; MSK1; NFkB;} {rank=same; Prenyldaidzein; Inflammatory_Genes;} } caption: "Figure 1: this compound Anti-inflammatory Signaling Pathway"

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Cell Line/System | Concentration | Effect | Reference |

| This compound | CCL2 Secretion | Adipose tissues from high-fat diet mice (ex vivo) | 25 µM | Significant inhibition of CCL2 secretion | [1][2] |

| This compound | NF-κB Activation | Macrophages | Not specified | Repression | [1] |

| This compound | ERK1/2, JNK, p38 MAPK Activation | Macrophages | Not specified | Reduced activation | [1] |

Experimental Protocols

1.3.1 Ex Vivo Adipose Tissue Culture and CCL2 Measurement

-

Tissue Source: Epididymal adipose tissues from mice fed a long-term high-fat diet.

-

Treatment: Tissues were stimulated with 25 µM of this compound for 24 hours.

-

Analysis: The concentration of C-C motif chemokine ligand 2 (CCL2) in the culture medium was measured, likely using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for mouse CCL2.

1.3.2 Macrophage Culture and Western Blotting for Signaling Proteins

-

Cell Line: A suitable macrophage cell line (e.g., RAW264.7).

-

Stimulation: Cells are typically stimulated with an inflammatory agent like lipopolysaccharide (LPS) or conditioned medium from hypertrophic adipocytes.

-

Treatment: Cells are pre-treated with this compound at various concentrations before stimulation.

-

Analysis: Cell lysates are collected and subjected to SDS-PAGE and Western blotting to detect the phosphorylation status of ERK1/2, JNK, p38 MAPK, and MSK1 using phospho-specific antibodies. Total protein levels are also measured as a loading control. NF-κB activation is often assessed by measuring the nuclear translocation of NF-κB subunits (e.g., p65) via Western blotting of nuclear and cytoplasmic fractions.

Antioxidant Activity

This compound has been identified as an effective antioxidant agent, capable of scavenging free radicals.[3][4]

Mechanism of Action

The antioxidant activity of this compound is attributed to its ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. This activity is often evaluated using in vitro chemical assays.

Quantitative Data: Antioxidant Activity

| Compound | Assay | IC50 Value (µM) | Comparison | Reference |

| This compound | DPPH Radical Scavenging | 174.2 | More effective than Ascorbic Acid (IC50 329.0 µM) | [3] |

Experimental Protocols

2.3.1 DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.

-

Reagents: DPPH solution in a suitable solvent (e.g., methanol or ethanol), test compound (this compound) at various concentrations, and a positive control (e.g., Ascorbic Acid, Trolox).

-

Procedure:

-

A solution of this compound at different concentrations is added to a solution of DPPH.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.[5][6][7][8]

-

// Nodes prep_reagents [label="Prepare Reagents\n(DPPH, 8-PD, Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mixing [label="Mix 8-PD/Control\nwith DPPH solution", fillcolor="#FBBC05", fontcolor="#202124"]; incubation [label="Incubate in Dark\n(e.g., 30 min at RT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; measurement [label="Measure Absorbance\nat ~517 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; calculation [label="Calculate % Inhibition", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ic50 [label="Determine IC50 Value", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges prep_reagents -> mixing; mixing -> incubation; incubation -> measurement; measurement -> calculation; calculation -> ic50; } caption: "Figure 2: Workflow for DPPH Radical Scavenging Assay"

Potential in Neurodegenerative Disease

Recent in-silico studies suggest that this compound may have therapeutic potential for Alzheimer's disease (AD) by targeting multiple pathological pathways.[9]

Mechanism of Action

Computational studies have shown that this compound has favorable drug-likeness and ADME (absorption, distribution, metabolism, and excretion) properties, including the potential to cross the blood-brain barrier.[9] Molecular docking and dynamics simulations indicate that it can strongly bind to and potentially inhibit multiple targets involved in AD pathology:

-

Phosphodiesterase 5A (PDE5A)

-

Beta-secretase 1 (BACE-1)

-

Acetylcholinesterase (AChE)

By inhibiting these enzymes, this compound could address various aspects of AD, including cognitive decline and cholinergic deficits, through non-amyloid pathways.[9][10] It is important to note that these findings are currently based on computational models and require experimental validation.

// Node for the compound prenyldaidzein [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];

// Nodes for the targets pde5a [label="PDE5A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bace1 [label="BACE-1", fillcolor="#FBBC05", fontcolor="#202124"]; ache [label="AChE", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for the pathological outcomes pathology1 [label="Cognitive Decline", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse]; pathology2 [label="Cholinergic Deficits", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];

// Edges prenyldaidzein -> pde5a [label="Inhibits"]; prenyldaidzein -> bace1 [label="Inhibits"]; prenyldaidzein -> ache [label="Inhibits"];

pde5a -> pathology1 [style=dashed, arrowhead=none, color="#5F6368"]; bace1 -> pathology1 [style=dashed, arrowhead=none, color="#5F6368"]; ache -> pathology2 [style=dashed, arrowhead=none, color="#5F6368"]; } caption: "Figure 3: Multi-target Potential of this compound in Alzheimer's Disease"

Quantitative Data: In-silico Binding

While specific binding affinity values (e.g., Ki, Kd) from experimental assays are not yet available, molecular docking studies have reported strong binding interactions between this compound and the active sites of PDE5A, BACE-1, and AChE.[9]

Experimental Protocols

3.3.1 Molecular Docking and Dynamics (In-silico)

-

Software: Standard molecular modeling software (e.g., AutoDock, Schrödinger suite).

-

Procedure:

-

The 3D structure of this compound is prepared (e.g., energy minimization).

-

The crystal structures of the target proteins (PDE5A, BACE-1, AChE) are obtained from a protein data bank.

-

Molecular docking simulations are performed to predict the binding pose and affinity of this compound within the active site of each target.

-

Molecular dynamics (MD) simulations are then run to assess the stability of the predicted protein-ligand complexes over time.

-

Other Potential Activities

The biological effects of the parent isoflavone, daidzein, and other structurally related prenylated flavonoids like 8-prenylnaringenin and 8-prenylgenistein have been extensively studied. These studies provide a basis for predicting other potential activities of this compound.

-

Estrogenic Activity: 8-prenylnaringenin is known to be one of the most potent phytoestrogens, with its activity mediated through estrogen receptors (ERα and ERβ).[11][12][13][14][15] Given the structural similarities, this compound may also possess estrogenic properties.

-

Bone Health: 8-prenylnaringenin has been shown to promote osteoblast differentiation and inhibit osteoclast activity, suggesting a role in maintaining bone density.[16][17][18] The prenyl group is considered crucial for this enhanced bone-protective activity compared to the non-prenylated flavonoid.[18]

-

Anticancer Activity: Daidzein and its derivatives have been investigated for their anti-cancer properties in various cancer cell lines, including prostate and ovarian cancer.[19][20] The mechanisms often involve the induction of apoptosis and cell cycle arrest.[19] Prenylation can enhance the antiproliferative activity of flavonoids.[21]

Further experimental studies are required to confirm and quantify these potential biological activities for this compound specifically.

References

- 1. 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Antioxidant Activity of Prenylflavonoids | MDPI [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]

- 6. researchgate.net [researchgate.net]

- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 8. promegaconnections.com [promegaconnections.com]

- 9. Exploring the Therapeutic Potential of this compound: A Comprehensive Study of its Multi-Target Efficacy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Estrogenic activity of the phytoestrogens naringenin, 6-(1,1-dimethylallyl)naringenin and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oestrogenic activity of the hop phyto-oestrogen, 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Potent Phytoestrogen 8-Prenylnaringenin | Encyclopedia MDPI [encyclopedia.pub]

- 15. 8-Prenylnaringenin - Wikipedia [en.wikipedia.org]

- 16. Effects and mechanisms of 8-prenylnaringenin on osteoblast MC3T3-E1 and osteoclast-like cells RAW264.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The prenyl group contributes to activities of phytoestrogen 8-prenynaringenin in enhancing bone formation and inhibiting bone resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Daidzein exerts anticancer activity towards SKOV3 human ovarian cancer cells by inducing apoptosis and cell cycle arrest, and inhibiting the Raf/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel daidzein molecules exhibited anti-prostate cancer activity through nuclear receptor ERβ modulation, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Highly Cancer Selective Antiproliferative Activity of Natural Prenylated Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

In silico studies of 8-Prenyldaidzein targets

An In-Depth Technical Guide to In Silico Studies of 8-Prenyldaidzein Targets

Introduction

This compound, a prenylated isoflavonoid derived from daidzein, has garnered significant interest in the scientific community for its potential therapeutic properties. As a phytoestrogen, it is structurally similar to endogenous estrogens, allowing it to interact with various biological targets. The exploration of its therapeutic potential has been significantly accelerated by in silico methodologies, which encompass a range of computational techniques to predict and analyze the interactions between a small molecule and its biological targets. These computational approaches, including molecular docking, molecular dynamics simulations, and network pharmacology, offer a cost-effective and time-efficient means to elucidate the mechanism of action of natural compounds like this compound, paving the way for further drug development.

This technical guide provides a comprehensive overview of the in silico studies conducted to identify and characterize the molecular targets of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational approaches used to investigate the therapeutic potential of this promising natural compound.

Identified Molecular Targets and Therapeutic Areas

In silico studies have identified multiple potential molecular targets for this compound, suggesting its therapeutic utility in diverse pathological conditions, most notably in neurodegenerative diseases and inflammatory disorders.

Alzheimer's Disease

A significant focus of in silico research on this compound has been its potential as a multi-target agent for the treatment of Alzheimer's disease.[1][2] Computational studies have demonstrated that this compound exhibits strong binding affinity for key enzymes implicated in the pathophysiology of Alzheimer's disease:

-

Phosphodiesterase 5A (PDE5A): An enzyme involved in the cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a role in synaptic plasticity and memory.

-

Beta-secretase 1 (BACE-1): A key enzyme in the production of amyloid-beta plaques, a hallmark of Alzheimer's disease.

-

Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine; its inhibition is a common therapeutic strategy for Alzheimer's disease.

The ability of this compound to interact with these multiple targets suggests a synergistic therapeutic effect, addressing different facets of Alzheimer's disease pathology.[2]

Inflammation

In silico and subsequent ex vivo studies have revealed the anti-inflammatory properties of this compound. The primary mechanism identified is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3] This is achieved through the reduced activation of key upstream kinases:

-

Extracellular signal-regulated kinase 1/2 (ERK1/2)

-

c-Jun N-terminal kinase (JNK)

-

p38 Mitogen-activated protein kinase (p38 MAPK)

By inhibiting these kinases, this compound effectively represses the activation of NF-κB, a master regulator of inflammatory responses.[3]

Quantitative Data from In Silico Studies

The following table summarizes the quantitative data obtained from molecular docking studies of this compound with its identified targets. Binding energy is a measure of the affinity between the ligand (this compound) and the protein target, with more negative values indicating a stronger interaction.

| Target Protein | Therapeutic Area | Binding Energy (kcal/mol) | Reference |

| Phosphodiesterase 5A (PDE5A) | Alzheimer's Disease | Data not available in snippets | [1][2] |

| Beta-secretase 1 (BACE-1) | Alzheimer's Disease | Data not available in snippets | [1][2] |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Data not available in snippets | [1][2] |

Note: Specific binding energy values were not available in the provided search snippets. The original research articles should be consulted for this detailed quantitative data.

In Silico Experimental Protocols

This section details the generalized methodologies employed in the in silico investigation of this compound.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.

Protocol:

-

Protein and Ligand Preparation:

-

The three-dimensional crystal structure of the target protein (e.g., PDE5A, BACE-1, AChE) is retrieved from the Protein Data Bank (PDB).[4]

-

Water molecules and co-crystallized ligands are typically removed from the protein structure.

-

Hydrogen atoms are added to the protein structure.

-

The three-dimensional structure of this compound is generated and optimized using a computational chemistry software.

-

-

Binding Site Identification:

-

The active site of the enzyme is identified, often based on the location of the co-crystallized ligand in the original PDB file or through binding site prediction algorithms.

-

-

Docking Simulation:

-

A docking program (e.g., AutoDock Vina) is used to systematically search for the optimal binding pose of this compound within the defined binding site of the target protein.[5]

-

The program calculates the binding energy for various poses, and the pose with the lowest binding energy is considered the most favorable.

-

-

Analysis of Interactions:

-

The protein-ligand complex with the best binding pose is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding.

-

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability.

Protocol:

-

System Preparation:

-

The best-docked complex of this compound and the target protein is used as the starting structure.

-

The complex is placed in a simulation box filled with a specific water model.

-

Ions are added to neutralize the system.

-

-

Simulation:

-

The system undergoes energy minimization to remove any steric clashes.

-

The system is gradually heated to a physiological temperature and equilibrated.

-

A production run of the simulation is performed for a specified duration (e.g., 100 ns).

-

-

Trajectory Analysis:

-

The trajectory of the simulation is analyzed to assess the stability of the complex. Key parameters analyzed include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). Stable RMSD values indicate a stable protein-ligand complex.[2]

-

ADMET and Drug-Likeness Prediction

These predictions are crucial in the early stages of drug discovery to assess the pharmacokinetic and toxicological properties of a compound.

Protocol:

-

Input: The chemical structure of this compound is submitted to a web-based server or software (e.g., SwissADME).[6]

-

Prediction: The software calculates various physicochemical properties and predicts ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters.

-

Analysis: The predicted properties are analyzed to assess the drug-likeness of the compound. Key parameters include:

-

Lipinski's Rule of Five: Evaluates drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.

-

Bioavailability Score: An overall score indicating the likelihood of the compound being orally bioavailable.

-

Blood-Brain Barrier (BBB) Permeability: Predicts the ability of the compound to cross the blood-brain barrier, which is crucial for drugs targeting the central nervous system.[6]

-

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.[6]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and the general workflow of the in silico studies.

Conclusion and Future Perspectives

In silico studies have been instrumental in elucidating the multi-target therapeutic potential of this compound, particularly in the contexts of Alzheimer's disease and inflammation. Computational approaches have successfully identified key molecular targets and provided insights into the underlying mechanisms of action. The favorable drug-likeness and ADMET profiles predicted for this compound and its parent compound, daidzein, further support its potential as a lead compound for drug development.[1][6]

While the in silico findings are promising, it is crucial to underscore the necessity for experimental validation to confirm the clinical applicability of this compound.[2] Future research should focus on:

-

In vitro and in vivo studies: To validate the predicted binding affinities and biological activities.

-

Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the structure of this compound for enhanced efficacy and selectivity.

-

Expanded network pharmacology analysis: To uncover additional potential targets and pathways, further broadening the therapeutic scope of this promising natural compound.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Exploring the Therapeutic Potential of this compound: A Comprehensive Study of its Multi-Target Efficacy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

8-Prenyldaidzein as a Phytoestrogen: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Prenyldaidzein is a prenylated isoflavonoid, a class of phytoestrogens found in various plants. As a derivative of daidzein, it is of significant interest for its potential estrogenic and other biological activities. This technical guide provides an in-depth overview of this compound, focusing on its role as a phytoestrogen. It summarizes the current, albeit limited, understanding of its receptor binding, functional estrogenicity, and potential signaling pathways. Due to the scarcity of direct quantitative data for this compound, this guide also presents comparative data for its parent compound, daidzein, and the structurally similar, potent phytoestrogen, 8-prenylnaringenin (8-PN), to provide a predictive context for its activity. Detailed experimental protocols for key assays used to characterize phytoestrogens are also provided to facilitate further research in this area.

Introduction

Phytoestrogens are plant-derived compounds that are structurally and/or functionally similar to mammalian estrogens, primarily 17β-estradiol. These compounds can bind to estrogen receptors (ERs), ERα and ERβ, and elicit estrogenic or anti-estrogenic effects. Isoflavones, such as daidzein and genistein, are a major class of phytoestrogens, and their prenylated derivatives have garnered increasing attention due to potentially enhanced biological activity. The addition of a prenyl group can increase the lipophilicity of the molecule, potentially enhancing its interaction with biological membranes and receptor binding.

This compound is a derivative of the well-studied isoflavone daidzein, with a prenyl group attached at the 8th position. While research on this compound is not as extensive as for other phytoestrogens like genistein or its close structural analog 8-prenylnaringenin, its structural similarity to these compounds suggests it may possess significant phytoestrogenic properties. This guide aims to consolidate the available information and provide a framework for future research into the therapeutic potential of this compound.

Estrogenic Activity: Quantitative Data

Direct quantitative data on the estrogenic activity of this compound, such as estrogen receptor binding affinities (Ki or IC50 values) and potencies in functional assays (EC50 values), are not extensively available in the current scientific literature. To provide a comparative context, the following tables summarize data for the parent compound, daidzein, and the structurally similar and potent phytoestrogen, 8-prenylnaringenin (8-PN).

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor | Assay Type | Tracer | Ki / IC50 | Relative Binding Affinity (RBA) % (E2 = 100%) | Reference |

| Daidzein | ERα | Competitive Binding | [3H]17β-estradiol | ~1 µM | 0.1 | |

| ERβ | Competitive Binding | [3H]17β-estradiol | ~0.2 µM | 0.5 | ||

| 8-Prenylnaringenin (8-PN) | ERα | Competitive Binding | [3H]17β-estradiol | ~20 nM | 5.0 | |

| ERβ | Competitive Binding | [3H]17β-estradiol | ~20 nM | 5.0 | ||

| 17β-Estradiol (E2) | ERα | Competitive Binding | [3H]17β-estradiol | ~1 nM | 100 | |

| ERβ | Competitive Binding | [3H]17β-estradiol | ~1 nM | 100 |

Note: The presented values are approximations derived from multiple sources and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Table 2: In Vitro Estrogenic Potency

| Compound | Assay | Cell Line | Endpoint | EC50 | Relative Potency (E2 = 1) | Reference |

| Daidzein | E-Screen | MCF-7 | Cell Proliferation | ~1 µM | 0.0001 | |

| Alkaline Phosphatase Assay | Ishikawa | Enzyme Activity | ~1 µM | Not Reported | ||

| 8-Prenylnaringenin (8-PN) | E-Screen | MCF-7 | Cell Proliferation | ~10 nM | 0.01 | |

| Alkaline Phosphatase Assay | Ishikawa | Enzyme Activity | Potent | Not Quantified | ||

| 17β-Estradiol (E2) | E-Screen | MCF-7 | Cell Proliferation | ~10 pM | 1 | |

| Alkaline Phosphatase Assay | Ishikawa | Enzyme Activity | ~10 pM | 1 |

Note: The presented values are approximations derived from multiple sources and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Signaling Pathways

Phytoestrogens exert their effects through both genomic and non-genomic signaling pathways. The genomic pathway involves the binding of the phytoestrogen to ERs in the cytoplasm or nucleus, leading to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on the DNA to regulate the transcription of target genes. Non-genomic pathways are initiated by phytoestrogen binding to membrane-associated ERs, leading to the rapid activation of various intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.

While direct evidence for this compound's influence on these pathways is limited, studies on the closely related 8-prenylnaringenin show that it can activate the MAPK/ERK pathway and, in some contexts, inhibit the PI3K/Akt pathway in breast cancer cells. It is plausible that this compound may engage similar signaling cascades.

Caption: Generalized Phytoestrogen Signaling Pathways.

Experimental Protocols

The following sections detail generalized protocols for key in vitro assays used to characterize the estrogenic activity of compounds like this compound.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen (e.g., [3H]17β-estradiol) for binding to ERα or ERβ.

An In-depth Technical Guide to 8-Prenyldaidzein: Discovery, History, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Prenyldaidzein (8-PD) is a prenylated isoflavonoid, a class of naturally occurring phenolic compounds. First identified as a genuine plant constituent in 2003, it has since been isolated from various leguminous plants, including germinated soybeans. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound. It details the experimental protocols for its isolation and biological evaluation, summarizes key quantitative data, and visualizes the associated signaling pathways. This document is intended to serve as a core resource for researchers and professionals in drug development and natural product chemistry.

Discovery and History

The first definitive report of this compound as a natural product was in 2003 by Pistelli and colleagues. In their phytochemical investigation of Bituminaria morisiana and Bituminaria bituminosa, two Mediterranean papilionaceous plants, they isolated and characterized this compound, noting it was the first time it had been obtained as a genuine plant constituent. Prior to this, while the parent compound daidzein and other prenylated flavonoids were well-known, the natural occurrence of this compound had not been established.

Subsequent research has identified this compound in other leguminous species, including those of the Erythrina genus and, more recently, in germinated soybeans. The discovery in germinated soybeans is particularly significant as it suggests a potential dietary source of this bioactive compound. The history of this compound is thus relatively recent, with the majority of research focusing on its biological activities, particularly its anti-inflammatory properties, following its initial discovery.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈O₄ | |

| Molecular Weight | 322.36 g/mol | |

| CAS Number | 135384-00-8 | |

| Appearance | Yellowish solid | |

| Solubility | Soluble in methanol, ethanol, DMSO |

Biological Activities

This compound has demonstrated a range of biological activities, with the most well-characterized being its anti-inflammatory effects. There is also emerging evidence for its cytotoxic and potential estrogenic activities.

Anti-inflammatory Activity

Recent studies have shown that this compound exhibits potent anti-inflammatory properties. A 2023 study by Park et al. demonstrated that 8-PD, isolated from germinated soybeans, can effectively suppress inflammatory responses in macrophages.[1] The primary mechanism of this activity involves the modulation of key signaling pathways.

This compound has been shown to repress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[1] This repression is associated with the reduced phosphorylation of key upstream kinases, including ERK1/2, JNK, and p38 MAPKs, as well as the suppression of mitogen- and stress-activated kinase 1 (MSK1) phosphorylation.[1]

Signaling Pathway of this compound in Modulating Inflammatory Response

References

8-Prenyldaidzein antioxidant activity

An In-Depth Technical Guide on the Antioxidant Activity of 8-Prenyldaidzein

Introduction

This compound is a prenylated isoflavone, a class of flavonoids characterized by the addition of a prenyl group to the daidzein backbone. This structural modification often enhances the biological activities of the parent compound, including its antioxidant potential. Found in various leguminous plants, this compound has garnered significant interest from the scientific community for its potential therapeutic applications, which are largely attributed to its ability to counteract oxidative stress.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants like this compound can mitigate this damage through various mechanisms. This document provides a comprehensive technical overview of the antioxidant activity of this compound, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanisms of Antioxidant Activity

The antioxidant properties of this compound stem from a multi-faceted approach, involving both direct interaction with free radicals and modulation of endogenous cellular defense systems.

Direct Radical Scavenging

Like many phenolic compounds, this compound can act as a direct scavenger of free radicals. The hydroxyl groups on its phenolic rings can donate a hydrogen atom to unstable radicals, thereby neutralizing them and terminating the oxidative chain reaction. The prenyl group can enhance this activity by increasing the lipophilicity of the molecule, allowing for better interaction with lipid-based radicals within cell membranes.

Inhibition of Reactive Oxygen Species (ROS) Production

This compound has been shown to reduce the production of ROS.[1] Oxidative stress can be initiated by various stimuli, and compounds that inhibit ROS generation at the source are valuable therapeutic agents.[2][3] This inhibition can occur through the modulation of enzymatic pathways responsible for ROS production, such as NADPH oxidase.

Upregulation of Endogenous Antioxidant Enzymes

A key mechanism for the antioxidant effect of many flavonoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6][7] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[6] Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[6][8] In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of protective enzymes.[4][7] These include:

-

Superoxide Dismutase (SOD): Converts superoxide radicals to hydrogen peroxide.[9][10]

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[9][10]

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.[9][10]

-

Heme Oxygenase-1 (HO-1): An inducible enzyme with potent antioxidant and anti-inflammatory properties.[8]

This upregulation of the cell's own defense machinery provides a sustained and potent antioxidant response. Daidzein itself has been shown to preserve the expression of Nrf2 and CAT in porcine intestinal epithelial cells under oxidative stress.[11]

Quantitative Antioxidant Activity Data

The antioxidant capacity of this compound has been quantified using various standard in vitro assays. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the radical activity.

| Assay | Compound | IC50 Value | Reference Compound | IC50 Value (Reference) | Source |

| DPPH Radical Scavenging | This compound | 174.2 µM | Ascorbic Acid | 329.0 µM | [12] |

Note: A lower IC50 value indicates greater antioxidant activity.

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the antioxidant activity of this compound are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[13][14]

-

Principle: The reduction of the DPPH radical by an antioxidant is measured by the decrease in absorbance at approximately 517 nm.[13]

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol).[15]

-

This compound stock solution (dissolved in a suitable solvent like methanol or DMSO).

-

Methanol.

-

Positive control (e.g., Ascorbic Acid, Trolox).

-

-

Procedure:

-

Prepare serial dilutions of the this compound stock solution.

-

In a 96-well plate or cuvettes, add a specific volume of the DPPH working solution (e.g., 100 µL).[16]

-

Add an equal volume of the test compound dilutions or the positive control to the wells.[16]

-

Prepare a blank containing the solvent instead of the test sample.

-

Incubate the mixture in the dark at room temperature for 30 minutes.[13][16]

-

Measure the absorbance at 517 nm using a spectrophotometer.[13]

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[15]

-

Plot the percentage inhibition against the concentration of this compound to determine the IC50 value.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to quench the pre-formed blue/green ABTS radical cation.[12][17]

-

Principle: The reduction of the ABTS radical cation by the antioxidant causes a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[16][18]

-

Reagents:

-

Procedure:

-

Prepare the ABTS radical cation working solution by mixing the ABTS stock solution and potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[19]

-

Dilute the ABTS radical solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[18]

-

Prepare serial dilutions of the this compound stock solution.

-

In a 96-well plate, mix a small volume of the test sample or standard (e.g., 10 µL) with a larger volume of the diluted ABTS solution (e.g., 190 µL).[21]

-

Incubate for a specified time (e.g., 6 minutes) at room temperature.[16]

-

Measure the absorbance at 734 nm.[16]

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[22][23]

-

Principle: An antioxidant's capacity to scavenge peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is quantified by measuring the preservation of the fluorescence of a probe like fluorescein.[23] The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).[24]

-

Reagents:

-

Procedure:

-

In a black 96-well microplate, add the test sample or Trolox standards (e.g., 25 µL).[25]

-

Add the fluorescein working solution to each well (e.g., 150 µL).[25]

-

Mix and incubate the plate at 37°C for at least 30 minutes.[25]

-

Initiate the reaction by adding the AAPH solution to each well (e.g., 25 µL).[25]

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence kinetically every 1-2 minutes for 60-90 minutes (Excitation: 485 nm, Emission: 520 nm).[22][24]

-

Calculate the Net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank.

-

Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

-

Express the ORAC value of this compound as Trolox equivalents (TE).

-

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the compound.[26][27]

-

Principle: The assay measures the ability of a compound to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin (DCFH), to the highly fluorescent dichlorofluorescein (DCF) within cells.[27][28] Peroxyl radicals generated by AAPH are used to induce this oxidation.[26]

-

Reagents:

-

Human hepatocarcinoma HepG2 cells (or other suitable cell line).[26]

-

Cell culture medium (e.g., DMEM).

-

DCFH-DA (2',7'-dichlorofluorescin diacetate) solution.

-

AAPH solution.

-

This compound stock solution.

-

Positive control (e.g., Quercetin).

-

-

Procedure:

-

Seed HepG2 cells in a black 96-well plate and grow to confluence.

-

Treat the cells with various concentrations of this compound or the positive control along with the DCFH-DA probe for a period (e.g., 1 hour) to allow for uptake.

-

Wash the cells with PBS to remove extracellular compounds.

-

Add the AAPH solution to induce oxidative stress.

-

Immediately measure the fluorescence in a microplate reader kinetically over 1 hour at 37°C (Excitation: 485 nm, Emission: 538 nm).

-

Calculate the CAA value by integrating the area under the fluorescence versus time curve and comparing it to the control wells (cells treated with DCFH-DA and AAPH only).

-

Results are typically expressed as quercetin equivalents (QE).[26]

-

Visualizations: Workflows and Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) by Gelidium elegans Using Alternative Drying and Extraction Conditions in 3T3-L1 and RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blockade of ROS production inhibits oncogenic signaling in acute myeloid leukemia and amplifies response to precision therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]

- 7. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Emerging Roles of Antioxidant Enzymes by Dietary Phytochemicals in Vascular Diseases [mdpi.com]

- 10. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of daidzein on antioxidant capacity in weaned pigs and IPEC-J2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. agilent.com [agilent.com]

- 24. scribd.com [scribd.com]

- 25. kamiyabiomedical.com [kamiyabiomedical.com]

- 26. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

8-Prenyldaidzein: A Comprehensive Technical Review of a Promising Bioactive Isoflavone

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenyldaidzein (8-PD), a prenylated isoflavone, has emerged as a molecule of significant interest in the scientific community due to its diverse and potent biological activities. As a derivative of daidzein, a well-known soy isoflavone, this compound exhibits enhanced bioactivities attributed to the presence of a prenyl group at the C-8 position. This modification increases its lipophilicity, potentially leading to improved cellular uptake and interaction with biological targets. This technical guide provides a comprehensive literature review of the research on this compound, summarizing its synthesis, biological effects, and mechanisms of action, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Chemical Synthesis

The strategic synthesis of this compound is crucial for enabling its extensive biological evaluation. While various methods for the synthesis of prenylated flavonoids have been developed, a definitive, high-yield total synthesis of this compound remains an area of active research. General synthetic strategies often involve the introduction of a prenyl group onto the daidzein backbone.

A common approach involves the Claisen rearrangement of a propargyl ether derivative of daidzein, followed by selective reduction of the resulting alkyne. Another strategy employs the direct Friedel-Crafts prenylation of daidzein, although this can lead to a mixture of products and requires careful optimization of reaction conditions to favor C-8 substitution.

Generalized Experimental Workflow for this compound Synthesis:

8-Prenyldaidzein: A Technical Guide to its Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenyldaidzein, a prenylated isoflavone derived from daidzein, has emerged as a compound of significant interest in the field of inflammation research. Its structural modifications confer unique biological activities, distinguishing it from its parent compound. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Mechanism of Action: Targeting Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects through the modulation of critical signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory stimuli, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to repress the activation of NF-κB.[1] This inhibitory action leads to a downstream reduction in the expression of NF-κB-regulated pro-inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. This compound has been observed to reduce the activation of ERK1/2, JNK, and p38 MAPK, further contributing to its anti-inflammatory profile.[1]

The Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative damage-induced inflammation. While direct quantitative data for this compound is limited, related isoflavones have been shown to activate the Nrf2 pathway, leading to the upregulation of cytoprotective enzymes like heme oxygenase-1 (HO-1). This activation helps to mitigate oxidative stress, a key contributor to the inflammatory process.

Quantitative Data on Anti-inflammatory Effects

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the known effects on key inflammatory markers and provide data from closely related compounds to offer a comparative perspective.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound and Related Compounds

| Compound | Target | Assay System | Concentration | % Inhibition / Effect | IC50 Value |

| This compound | NF-κB Activation | Macrophages | Not Specified | Repressed | Not Available |

| This compound | ERK1/2, JNK, p38 MAPK Activation | Macrophages | Not Specified | Reduced | Not Available |

| This compound | Pro-inflammatory CCL2 Secretion | Adipose Tissues (ex vivo) | Not Specified | Significantly Inhibited | Not Available |

| Daidzein | NO Production | RAW 264.7 Cells | 100 µM | ~28% | Not Available |

| 8-Prenyl quercetin | NO Production | RAW 264.7 Cells | Not Specified | Stronger than Quercetin | Not Available |

| 8-Prenyl quercetin | PGE2 Production | RAW 264.7 Cells | Not Specified | Stronger than Quercetin | Not Available |

| 8-Prenyl quercetin | iNOS Expression | RAW 264.7 Cells | Not Specified | Stronger than Quercetin | Not Available |

| 8-Prenyl quercetin | COX-2 Expression | RAW 264.7 Cells | Not Specified | Stronger than Quercetin | Not Available |

Note: The data for Daidzein and 8-Prenyl quercetin are provided for comparative purposes due to the limited availability of specific quantitative data for this compound.

Table 2: In Vivo Anti-inflammatory Effects of Related Prenylated Flavonoids

| Compound | Animal Model | Dosage | Effect |

| 8-Prenyl quercetin | LPS-induced Mouse Paw Edema | Not Specified | Attenuated paw edema |

Note: This table highlights the in vivo potential of structurally similar compounds, suggesting a promising avenue for future research on this compound.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

Detailed Experimental Protocols

The following protocols are generalized methodologies based on common practices for assessing the anti-inflammatory effects of compounds like this compound in a macrophage cell line model.

Cell Culture and LPS-Induced Inflammation in RAW 264.7 Macrophages

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Experimental Procedure:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction).

-

Allow cells to adhere and reach approximately 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specified period (e.g., 1-2 hours).

-

Induce inflammation by adding Lipopolysaccharide (LPS) from Escherichia coli at a final concentration of, for example, 1 µg/mL.

-

Incubate for a designated time depending on the endpoint being measured (e.g., 24 hours for nitric oxide and cytokine production, shorter time points for signaling pathway analysis).

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This colorimetric assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after the treatment period.

-

Mix an equal volume of the supernatant with Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-conjugated secondary antibody, and a substrate for color development.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentration based on a standard curve.

-

Western Blot Analysis for Protein Expression

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated forms of MAPK proteins.

-

Procedure:

-

After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

NF-κB p65 Nuclear Translocation Assay

-

Principle: This assay determines the activation of the NF-κB pathway by visualizing the translocation of the p65 subunit from the cytoplasm to the nucleus.

-

Methods:

-

Immunofluorescence Microscopy:

-

Grow and treat cells on coverslips.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Visualize the cellular localization of p65 using a fluorescence microscope.

-

-

Western Blot of Nuclear and Cytoplasmic Fractions:

-

After treatment, fractionate the cells to separate the cytoplasmic and nuclear components.

-

Perform Western blot analysis on both fractions using an antibody against NF-κB p65. An increase in p65 in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate translocation.

-

-

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent, primarily through its inhibitory effects on the NF-κB and MAPK signaling pathways. The available evidence, supported by data from related compounds, suggests that it can effectively reduce the production of key pro-inflammatory mediators. However, to fully realize its therapeutic potential, further in-depth research is required. Specifically, comprehensive dose-response studies to determine the IC50 values of this compound against a broad range of inflammatory markers are crucial. Furthermore, well-designed in vivo studies using animal models of inflammation are necessary to evaluate its efficacy, pharmacokinetics, and safety profile. The elucidation of its effects on the Nrf2 pathway also warrants further investigation. This collective body of evidence will be instrumental in advancing this compound from a promising research compound to a potential candidate for clinical development.

References

Methodological & Application

Application Notes and Protocols for 8-Prenyldaidzein Synthesis and Derivatization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 8-Prenyldaidzein, a promising bioactive flavonoid, and the subsequent derivatization strategies to enhance its therapeutic potential. Detailed experimental protocols, quantitative data, and visual diagrams of signaling pathways and workflows are included to facilitate research and development in this area.

Introduction

This compound, a prenylated isoflavone, has garnered significant attention in the scientific community due to its diverse pharmacological activities, including potent anti-inflammatory and potential anticancer properties. The addition of a prenyl group to the daidzein scaffold is known to enhance its bioavailability and biological efficacy. This document outlines the chemical synthesis of this compound and the preparation of its derivatives through common organic reactions, providing researchers with the necessary information to explore its structure-activity relationships and therapeutic applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the synthesis of the daidzein backbone followed by a regioselective prenylation reaction.

Step 1: Synthesis of Daidzein

A common and efficient method for the synthesis of the isoflavone core of daidzein is through the Suzuki coupling reaction.[1]

Experimental Protocol: Synthesis of Daidzein

-

Materials: 4-Hydroxyphenylboronic acid, 2,4-dihydroxy-ω-iodoacetophenone, Palladium(II) acetate, Triphenylphosphine, Sodium carbonate, 1,4-Dioxane, Water, Ethyl acetate, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve 2,4-dihydroxy-ω-iodoacetophenone (1 equivalent) and 4-hydroxyphenylboronic acid (1.2 equivalents) in a mixture of 1,4-dioxane and water (4:1).

-

Add sodium carbonate (2.5 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain pure daidzein.

-

Step 2: Prenylation of Daidzein

The introduction of the prenyl group at the C8 position of the daidzein scaffold is typically achieved via a Friedel-Crafts alkylation reaction using prenyl bromide.

Experimental Protocol: Synthesis of this compound

-

Materials: Daidzein, Prenyl bromide, Anhydrous Lewis acid catalyst (e.g., Boron trifluoride etherate - BF₃·OEt₂), Anhydrous solvent (e.g., Dichloromethane - DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve daidzein (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂) (1.1 equivalents) to the solution and stir for 15-20 minutes.

-

Add prenyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

-

Extract the product with DCM.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield this compound.

-

Derivatization of this compound

The hydroxyl groups on the this compound molecule offer reactive sites for derivatization, allowing for the synthesis of a variety of analogs with potentially improved pharmacological profiles. Common derivatization strategies include O-alkylation and O-acetylation.

O-Alkylation of this compound

O-alkylation, particularly O-methylation, of flavonoids has been shown to enhance their anticancer activity and metabolic stability.[2] A convenient and environmentally friendly method for O-methylation utilizes dimethyl carbonate (DMC).[2][3]

Experimental Protocol: O-Methylation of this compound

-

Materials: this compound, Dimethyl carbonate (DMC), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Ethyl acetate, 1N HCl.

-

Procedure:

-

Dissolve this compound (1 equivalent) in DMC.

-

Add DBU (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 90 °C and stir, monitoring the reaction by TLC.

-

After the starting material is consumed, evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1N HCl.

-

Dry the organic layer and concentrate to obtain the O-methylated derivative.

-

Purify by column chromatography if necessary.

-

O-Acetylation of this compound

Acetylation of hydroxyl groups is a common strategy to modify the polarity and bioavailability of natural products. This can be readily achieved using acetic anhydride in the presence of a base like pyridine.[4][5]

Experimental Protocol: O-Acetylation of this compound

-

Materials: this compound, Acetic anhydride, Anhydrous pyridine, Dichloromethane (DCM), 1 M HCl, Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous pyridine in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Add acetic anhydride (excess, e.g., 2-3 equivalents per hydroxyl group) dropwise.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting O-acetylated derivative by column chromatography.

-

Quantitative Data

The following tables summarize the reported biological activities of this compound and its derivatives.

Table 1: Anticancer Activity of Flavonoid Derivatives (IC₅₀ values in µM)

| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | Reference |

| 8-Prenylquercetin | - | - | - | - | [6] |

| O-alkylated Flavonoid 1 | >100 | >100 | >100 | >100 | [7] |

| O-acylated Flavonoid 2 | 28.4 | - | - | - | [7] |

| Xanthohumol | 15.32 | 12.87 | - | 10.21 | [8] |

| Aurone derivative of Xanthohumol | 11.45 | 9.87 | - | 8.12 | [8] |

Table 2: Anti-inflammatory Activity of this compound and Related Compounds

| Compound | Activity Metric | Cell Line/Model | Results | Reference |

| This compound | NF-κB activation | Macrophages | Repressed activation | [9] |

| This compound | ERK1/2, JNK, p38 MAPK activation | Macrophages | Reduced activation | [9] |

| 8-Prenylquercetin | NO, PGE₂ production | RAW264.7 cells | Stronger inhibition than Quercetin | [6] |

| 8-Hydroxydaidzein | NO, TNF-α, IL-6 production | BV2 microglial cells | Inhibited production | [10] |

| O-alkylated Flavonoid 3 | Carrageenan-induced paw edema | Mice | More effective than diclofenac | [7] |

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its synthesis and derivatization.

Caption: Anti-inflammatory signaling pathway modulated by this compound.

Caption: General workflow for the synthesis and derivatization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory effects and molecular mechanisms of 8-prenyl quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, anti-inflammatory and anti-proliferative activity against MCF-7 cells of O-alkyl and O-acyl flavonoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 8-Prenyldaidzein

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 8-Prenyldaidzein in biological matrices. The protocols are based on established analytical techniques and are intended to offer a starting point for the development and validation of robust analytical methods in a research or drug development setting.

Introduction to this compound

This compound is a prenylated isoflavone, a class of compounds known for their potential health benefits. As a derivative of daidzein, this compound has garnered interest for its biological activities, including its anti-inflammatory properties. Accurate and precise quantification of this compound in various biological samples is crucial for pharmacokinetic studies, metabolism research, and understanding its mechanism of action.

Analytical Methods Overview

The quantification of this compound can be effectively achieved using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection and, for higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Key Considerations for Method Development:

-